Chlorantholide A
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Overview
Description
Chlorantholide A is a sesquiterpene lactone isolated from the plant Chloranthus elatior. It is known for its unique chemical structure and potential biological activities. The compound has the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorantholide A is primarily isolated from natural sources, specifically from the herbs of Chloranthus elatior. The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques. There are no widely reported synthetic routes for this compound, as it is typically obtained through natural extraction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Chlorantholide A can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Chlorantholide A has been studied for its potential biological activities, including:
Anti-inflammatory: It has shown inhibitory effects on inflammatory pathways.
Antioxidant: It can scavenge free radicals and reduce oxidative stress.
Antimicrobial: It has demonstrated activity against various microbial strains.
Anticancer: It has shown potential in inhibiting the growth of cancer cells.
In addition to these biological activities, this compound is also used in chemical research to study the structure-activity relationships of sesquiterpene lactones and their derivatives .
Mechanism of Action
The mechanism of action of Chlorantholide A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Chlorantholide A is part of a family of eudesmane-type sesquiterpenes, which include compounds such as chlorantholide B, chlorantholide C, chlorantholide D, chlorantholide E, and chlorantholide F . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
Similar Compounds
- Chlorantholide B
- Chlorantholide C
- Chlorantholide D
- Chlorantholide E
- Chlorantholide F
These compounds are also isolated from Chloranthus elatior and have been studied for their biological activities .
Properties
IUPAC Name |
(4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOSGGWMYYACF-SWLSCSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)OC3=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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